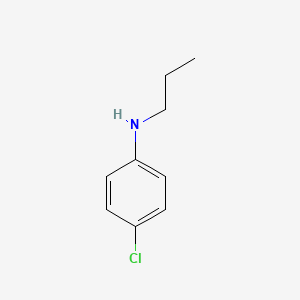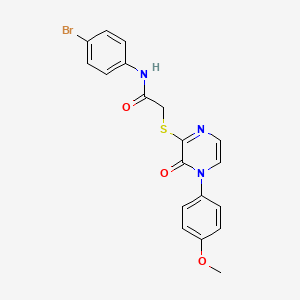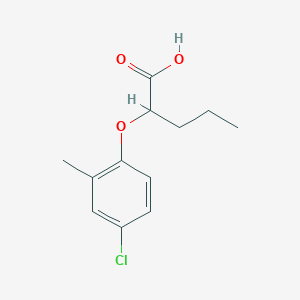
4-(4-fluoro-2-methylphenyl)-9-methoxy-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related benzazepinone compounds typically involves multi-step organic reactions. For instance, an efficient method for preparing benzazepinone analogs of diltiazem involves catalyzed alkylation, selective reduction, and cyclization steps . Similarly, the synthesis of other benzazepinone derivatives may involve chloromethylation, cyanide reactions, hydrolysis, and thermal cyclization . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of benzazepinone derivatives is characterized by the presence of a seven-membered lactam ring, which can adopt various conformations. For example, the azepine rings in some analogs adopt chair conformations, and the molecules can be linked by hydrogen bonds into chains or sheets . The specific angles and intermolecular interactions can significantly influence the crystal structure and isomorphism of these compounds.
Chemical Reactions Analysis
Benzazepinone derivatives can undergo a variety of chemical reactions. For instance, treatment with phosphoryl chloride can lead to novel ring transformations and the formation of complex products . The reactivity of the methoxy group in such compounds can also be exploited for further chemical modifications, as seen in the synthesis of fluorescent probes .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzazepinone derivatives are influenced by their molecular structure and substituents. For example, the introduction of fluorine atoms can affect the lipophilicity and metabolic stability of the compounds . The presence of methoxy groups can also impact the solubility and reactivity. The crystal structure and intermolecular interactions, such as hydrogen bonding, play a crucial role in determining the solid-state properties of these compounds .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The synthesis of structurally related compounds often involves complex chemical reactions that are critical for the development of potential therapeutic agents or for understanding molecular interactions. For example, compounds with similar structures have been synthesized through reactions such as the treatment of specific triazole with sodium methoxide, indicating methods for creating compounds with potential bioactive properties (Xu Liang, 2009). Another example is the synthesis of derivatives through reactions involving ester ethoxycarbonylhydrazones with primary amines, which led to compounds screened for antimicrobial activities, showcasing the methodological diversity in producing structurally complex molecules (H. Bektaş et al., 2007).
Structural analysis plays a crucial role in understanding the properties and potential applications of these compounds. For instance, crystal structure analysis has been used to elucidate the molecular conformation of related compounds, providing insights into their potential interactions with biological targets (S. L. Gómez et al., 2009). Such analyses are fundamental in drug design and the development of new materials.
Potential Biological Activities
Research into the biological activities of structurally related compounds has revealed a variety of potential applications. For example, some derivatives have been investigated for their antimicrobial properties, showing moderate to good activities against various microorganisms, which highlights their potential as antimicrobial agents (N. Garg et al., 2010). Moreover, studies on compounds like DIMBOA and its degradation products have assessed their effects on soil organisms, providing valuable information on their ecological impact and potential agronomic utility (J. Idinger et al., 2006).
The synthesis and evaluation of benzothiazepine and benzoxazepine derivatives as anticonvulsant agents indicate the therapeutic potential of these compounds. Such studies demonstrate the diverse bioactivities that these molecular frameworks can exhibit, suggesting areas for further research into related compounds (B. Narayana et al., 2006).
Direcciones Futuras
Propiedades
IUPAC Name |
4-(4-fluoro-2-methylphenyl)-9-methoxy-2-methyl-5H-1,4-benzoxazepin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3/c1-11-9-14(19)7-8-15(11)20-10-13-5-4-6-16(22-3)17(13)23-12(2)18(20)21/h4-9,12H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTZWIUTMTZILT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CC2=C(O1)C(=CC=C2)OC)C3=C(C=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-fluoro-2-methylphenyl)-9-methoxy-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2505530.png)
![3-bromobicyclo[1.1.1]pentane-1-carboxylic Acid](/img/structure/B2505531.png)

![N-(1-benzylpiperidin-4-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B2505533.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide](/img/structure/B2505535.png)
![1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-(2-phenylethyl)urea](/img/structure/B2505536.png)
![methyl 1-butyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2505537.png)



![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2505549.png)
